molecular formula C23H25N3O2S B1332742 4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline CAS No. 20127-97-3

4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline

Cat. No.: B1332742
CAS No.: 20127-97-3
M. Wt: 407.5 g/mol
InChI Key: UTMXYPSVCJDFAC-UHFFFAOYSA-N
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Description

4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline is a chemical compound with the molecular formula C23H25N3O2S and a molecular weight of 407.54 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c24-21-11-13-22(14-12-21)29(27,28)26-17-15-25(16-18-26)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMXYPSVCJDFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364709
Record name 4-[(4-BENZHYDRYL-1-PIPERAZINYL)SULFONYL]ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20127-97-3
Record name 4-[(4-BENZHYDRYL-1-PIPERAZINYL)SULFONYL]ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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